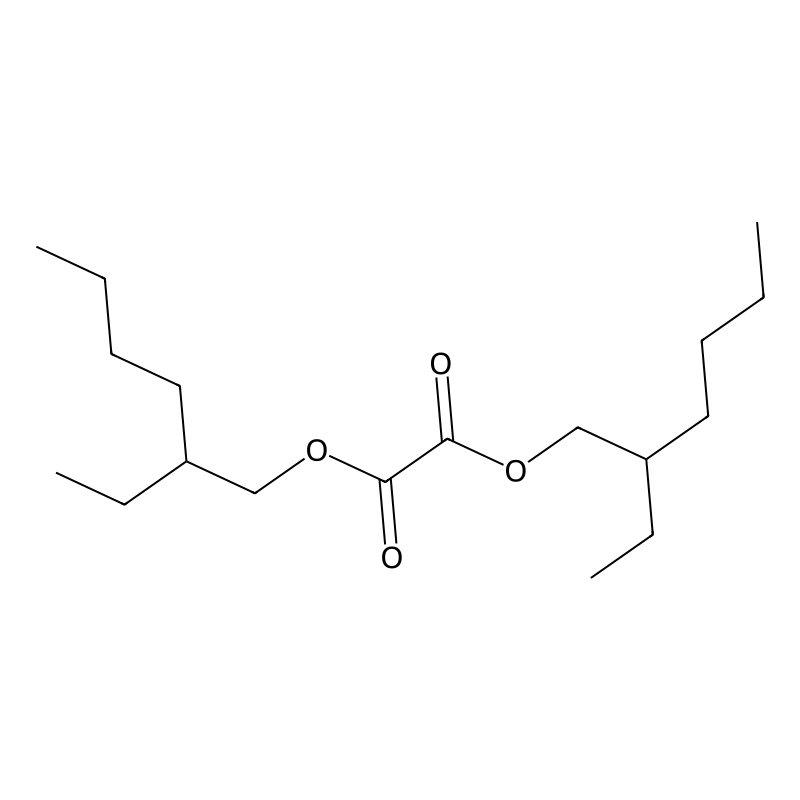

Bis(2-ethylhexyl) oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bis(2-ethylhexyl) oxalate is an organic compound with the chemical formula . It is classified as an ester, specifically the diester of oxalic acid and 2-ethylhexanol. The compound appears as a colorless to pale yellow liquid and is known for its low volatility and high boiling point, making it suitable for various applications in the chemical industry. Its structure consists of two 2-ethylhexyl groups attached to an oxalate moiety, which contributes to its properties as a plasticizer and solvent in various formulations .

Additionally, bis(2-ethylhexyl) oxalate can participate in transesterification reactions with other alcohols, which can modify its properties for specific applications .

Bis(2-ethylhexyl) oxalate can be synthesized through several methods:

- Direct Esterification: This involves the reaction of oxalic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically requires controlled conditions to minimize the formation of by-products.

- Transesterification: Another method involves the transesterification of a different ester with 2-ethylhexanol under catalytic conditions.

- Oxalyl Chloride Method: A more complex synthesis may involve using oxalyl chloride and 2-ethylhexanol in the presence of a base like triethylamine to facilitate ester formation .

Bis(2-ethylhexyl) oxalate is primarily used as a plasticizer in various polymer formulations, enhancing flexibility and durability. Its applications include:

- Plastics: Used in polyvinyl chloride (PVC) and other polymers to improve mechanical properties.

- Coatings: Acts as a solvent or additive in paints and coatings to enhance performance.

- Adhesives: Utilized in adhesive formulations to improve adhesion properties .

Several compounds share structural similarities or functional roles with bis(2-ethylhexyl) oxalate. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Di-n-butyl phthalate | CHO | Plasticizer | Higher volatility; common in consumer products |

| Di-octyl phthalate | CHO | Plasticizer | Larger alkyl groups; better low-temperature flexibility |

| Dioctyl sebacate | CHO | Plasticizer | Biodegradable; used in food packaging |

| Bis(2-ethylhexyl) terephthalate | CHO | Plasticizer | Higher thermal stability |

Uniqueness of Bis(2-Ethylhexyl) Oxalate

Bis(2-ethylhexyl) oxalate is unique due to its specific structure that combines two 2-ethylhexyl groups with an oxalate moiety, providing distinct properties such as lower volatility compared to phthalates. This makes it particularly advantageous in applications where low evaporation rates are desired, such as in high-performance coatings and flexible plastics .

Alkaline Hydrolysis Pathways in Oxalic Esters

The alkaline hydrolysis of bis(2-ethylhexyl) oxalate follows established mechanisms characteristic of dialkyl oxalate esters, proceeding through nucleophilic attack by hydroxide ions on the carbonyl carbon atoms [2] [4]. Research on oxalate ester hydrolysis demonstrates that these compounds undergo base-catalyzed hydrolysis with significantly enhanced rates compared to simple carboxylic acid esters [27]. The relative rates of alkaline ester hydrolysis in water at 25°C show that oxalate diesters exhibit approximately 12,400-fold higher reactivity for methyl esters and 4,200-fold higher reactivity for ethyl esters compared to simple malonate diesters [27].

The hydrolysis mechanism proceeds through formation of anionic tetrahedral intermediates, which control the rate-determining step in the complete hydrolytic process [4]. Kinetic studies on ethyl oxamate alkaline hydrolysis reveal that the reaction follows an irreversible first-order consecutive pathway involving both mono- and dianionic tetrahedral intermediates [4]. The rate profiles for both hydrolytic steps demonstrate similar behavior at low hydroxide ion concentrations but differ significantly at higher concentrations [4].

Temperature dependence studies indicate that oxalate ester hydrolysis exhibits typical Arrhenius behavior, with activation parameters varying based on the specific alkyl substituents [4]. The hydrolysis of dialkyl oxalates in mainly aqueous media containing polar aprotic co-solvents such as tetrahydrofuran or acetonitrile proceeds efficiently with reaction times ranging from 10 minutes to 40 minutes, depending on the hydrophobicity of the alkyl groups [6].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Relative hydrolysis rate (diethyl oxalate) | 4,200 | 25°C, aqueous NaOH | [27] |

| Reaction time (monohydrolysis) | 10-40 min | 0.25 N NaOH, aqueous THF | [6] |

| Yield (oxalate half-esters) | >80% | Up to 10 vol% THF | [6] |

| Temperature range (optimal) | 60-100°C | Industrial hydrolysis | [3] |

The mechanistic pathway involves initial hydroxide attack on one of the carbonyl carbons, forming a tetrahedral intermediate that subsequently eliminates the alkoxide group [2]. For bis(2-ethylhexyl) oxalate, the bulky 2-ethylhexyl groups provide steric hindrance that may influence the reaction kinetics compared to smaller alkyl substituents [5]. Cyclic oxalate esters demonstrate hydrolysis rates 260-1500 times more rapid than diethyl oxalate under identical conditions, indicating the significant influence of ring strain on reaction rates [5].

Peroxyoxalate Chemiluminescence Mechanisms

The peroxyoxalate chemiluminescence mechanism represents one of the most efficient chemiluminescent systems known, with quantum yields comparable to bioluminescence reactions [8] [14]. The reaction of bis(2-ethylhexyl) oxalate with hydrogen peroxide in the presence of base and fluorescent activators generates light through formation of the high-energy intermediate 1,2-dioxetanedione [8] [13].

The mechanism initiates with nucleophilic attack by hydrogen peroxide on the oxalate ester, forming peroxyoxalate intermediates [8]. These intermediates rapidly cyclize to form 1,2-dioxetanedione, which subsequently decomposes to release energy capable of exciting fluorescent molecules [8] [29]. Nuclear magnetic resonance spectroscopy studies using doubly labeled oxalyl chloride and anhydrous hydrogen peroxide have confirmed the formation of 1,2-dioxetanedione as the key intermediate [13].

Kinetic studies on bis(2,4,6-trichlorophenyl) oxalate with hydrogen peroxide, catalyzed by imidazole, reveal a complex multi-step mechanism [14]. The initial step involves nucleophilic attack by imidazole on the oxalate ester, with rate constants of k₁⁽²⁾ = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ for the bimolecular pathway and k₁⁽³⁾ = (9.78 ± 0.08) × 10² dm⁶ mol⁻² s⁻¹ for the trimolecular pathway [14]. The subsequent imidazole-catalyzed peroxide attack exhibits rate constants of k₂⁽³⁾ = (1.86 ± 0.06) × 10⁴ dm⁶ mol⁻² s⁻¹ and k₂⁽³⁾′ = (8.7 ± 0.2) × 10³ dm⁶ mol⁻² s⁻¹ [14].

| Reaction Step | Rate Constant | Units | Temperature | Reference |

|---|---|---|---|---|

| Imidazole attack (bimolecular) | 1.4 ± 0.1 | dm³ mol⁻¹ s⁻¹ | 25°C | [14] |

| Imidazole attack (trimolecular) | 978 ± 8 | dm⁶ mol⁻² s⁻¹ | 25°C | [14] |

| Peroxide attack | 18,600 ± 600 | dm⁶ mol⁻² s⁻¹ | 25°C | [14] |

| Cyclization | ~0.2 | s⁻¹ | 25°C | [14] |

The cyclization step leading to 1,2-dioxetanedione formation exhibits an estimated rate constant of approximately 0.2 s⁻¹ at 1.0 millimolar imidazole concentration [14]. Two-dimensional exchange spectroscopy nuclear magnetic resonance experiments demonstrate that excess hydrogen peroxide favors 1,2-dioxetanedione formation, with the compound remaining stable at temperatures as low as 180 K [13] [29].

The decomposition of 1,2-dioxetanedione occurs via a concerted mechanism rather than through biradical intermediates, as determined by high-level multiconfigurational reference second-order perturbation theory calculations [28]. The reaction proceeds through a merged pathway where bond cleavage events are concerted but not simultaneous [28]. At the transition state, four singlet and four triplet manifolds become degenerate, creating an entropic trapping region that can lead to excited biradical species formation [28].

Chemically Initiated Electron Exchange Luminescence (CIEEL) Processes

Chemically Initiated Electron Exchange Luminescence processes represent a crucial mechanism for energy transfer in peroxyoxalate chemiluminescence systems [16] [19]. The Chemically Initiated Electron Exchange Luminescence mechanism involves electron transfer from fluorescent activators to high-energy intermediates, resulting in formation of charge-transfer complexes that subsequently emit light [17] [19].

The Chemically Initiated Electron Exchange Luminescence mechanism differs fundamentally from resonance-based energy transfer processes such as Förster resonance energy transfer [19]. In Chemically Initiated Electron Exchange Luminescence, direct intermolecular collision between energy donor and fluorescent recipient molecules enables energy transfer without spectral overlap requirements [19]. This mechanism allows a single high-energy substrate to generate multiple emission colors depending on the fluorescent recipient chosen [19].

Experimental studies using biotin-streptavidin interactions to bring beta-galactosidase enzymes and Alexa Fluor 647 fluorophores into close proximity demonstrate efficient Chemically Initiated Electron Exchange Luminescence energy transfer despite minimal spectral overlap between blue chemiluminescent substrates and red fluorescent acceptors [19]. The energy transfer efficiency requires close proximity between trigger enzymes and fluorescent recipients, typically within nanometer distances [19].

Kinetic analysis reveals that Chemically Initiated Electron Exchange Luminescence efficiency depends on the energy gap between initial and final electronic states [18]. The rate constant for homogeneous electron transfer correlates with the energy difference between oxidized and reduced forms of photoluminescent materials and their singlet and triplet excited states [18]. This energy gap can be controlled arbitrarily in mixed Chemically Initiated Electron Exchange Luminescence systems containing co-reactant species [18].

| System Component | Energy Transfer Efficiency | Emission Color | Proximity Requirement | Reference |

|---|---|---|---|---|

| 1,2-Dioxetanedione + DiI | High | Yellow-green | <5 nm | [19] |

| 1,2-Dioxetanedione + DiD | Moderate | Red | <5 nm | [19] |

| 1,2-Dioxetanedione + DiR | Low | Near-infrared | <5 nm | [19] |

| Diphenoyl peroxide | Low | Variable | Collision-dependent | [16] |

Intermolecular Chemically Initiated Electron Exchange Luminescence systems typically exhibit lower chemiluminescence efficiency compared to intramolecular transformations [16]. Solvent-cavity effects on efficiency show minimal viscosity dependence, indicating that low efficiency stems from intrinsic factors rather than medium escape of radical ion pairs [16]. Steric hindrance during charge-transfer complex formation in the initial Chemically Initiated Electron Exchange Luminescence step appears to limit efficiency in bimolecular systems [16].

XLogP3

Dates

Explore Compound Types